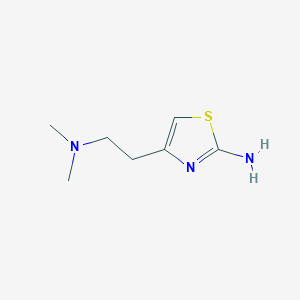
4-(2-(Dimethylamino)ethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Dimethylamino)ethyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
The synthesis of 4-(2-(Dimethylamino)ethyl)thiazol-2-amine typically involves the reaction of 2-bromoethylamine hydrobromide with thiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2-(Dimethylamino)ethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Dimethylamino)ethyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-(Dimethylamino)ethyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure and potential for diverse applications in various scientific fields.
Biological Activity
4-(2-(Dimethylamino)ethyl)thiazol-2-amine is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antitumor, and neuroprotective effects, supported by research findings and case studies.
- Molecular Formula : C8H12N2S
- Molecular Weight : 168.26 g/mol
- IUPAC Name : this compound
- CAS Number : 10977318
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). The compound's structure allows for modifications that enhance its antibacterial properties, making it a promising candidate for further development as an anti-tubercular agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | < 1 | |
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Case Study:
A study involving various thiazole derivatives indicated that modifications at the C-4 position significantly influenced cytotoxicity against cancer cell lines. The presence of the dimethylamino group enhanced the compound's ability to penetrate cellular membranes, increasing its effectiveness against tumor cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In cellular models of oxidative stress, the compound demonstrated a capacity to reduce neuronal cell death induced by hydrogen peroxide. This effect was attributed to its ability to modulate inflammatory responses and reduce oxidative damage .
Table 2: Neuroprotective Effects
| Experimental Condition | Cell Viability (%) | Reference |
|---|---|---|
| Control (no treatment) | 100 | - |
| H₂O₂ treatment (negative control) | 40 | - |
| Treatment with 10 µM compound | 75 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Action : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Mechanism : Induction of apoptosis via caspase activation and modulation of cell cycle progression.
- Neuroprotection : Reduction of pro-inflammatory cytokines and oxidative stress markers in neuronal cells.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-11-7(8)9-6/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
KUTUZANFKMNWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















